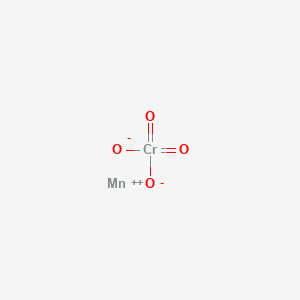

Chromic acid, manganese salt

Description

BenchChem offers high-quality Chromic acid, manganese salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromic acid, manganese salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dioxido(dioxo)chromium;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Mn.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXVWYIINFOJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrMnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203944 | |

| Record name | Chromic acid, manganese salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55392-76-2 | |

| Record name | Chromic acid, manganese salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055392762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid, manganese salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic acid, manganese salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Manganese(II) chromate chemical structure and formula

Manganese(II) Chromate ( ): Structural Architecture, Synthesis Protocols, and Toxicological Implications

Part 1: Chemical Identity & Structural Architecture

Fundamental Chemical Identity

Manganese(II) chromate is an inorganic compound where manganese exists in the +2 oxidation state and chromium in the +6 (hexavalent) state.[1] This distinction is vital; it must not be confused with manganese chromite (

| Property | Specification |

| IUPAC Name | Manganese(II) chromate |

| Chemical Formula | |

| Molar Mass | 170.93 g/mol |

| Appearance | Dark brown to black crystalline solid |

| Oxidation States | Mn (+2), Cr (+6) |

| CAS Number | 16037-79-1 (General Mn Chromate) |

Crystal Lattice and Coordination Geometry

Unlike the cubic spinel structure of chromites, anhydrous

-

Chromium Coordination: The

centers occupy tetrahedral sites ( -

Manganese Coordination: The

ions reside in distorted octahedral sites ( -

Lattice Parameters (Approximate):

This structural arrangement facilitates the compound's antiferromagnetic ordering at low temperatures (

Part 2: Synthesis & Fabrication Protocols

Achieving phase-pure

Protocol A: Controlled Thermal Decomposition (High Fidelity)

This method, validated by Nalbandyan et al., circumvents the formation of hydrates and ensures correct stoichiometry by using a nitrate-dichromate precursor route [1].

Reagents:

Workflow:

-

Stoichiometric Mixing: Dissolve 2 equivalents of

and 1 equivalent of-

Reaction Logic: The ammonium dichromate provides the Cr(VI) source while the ammonium/nitrate byproducts are volatile, leaving no solid residue.

-

-

Slow Evaporation: Heat the solution gently (

) under stirring until dry. Avoid boiling to prevent premature reduction of Cr(VI). -

Calcination: Transfer the solid residue to an alumina crucible. Calcinate in a muffle furnace at 400°C for 4–6 hours.

-

Cooling: Allow to cool to room temperature naturally.

Visualization of Synthesis Logic

Figure 1: Step-by-step synthesis pathway for anhydrous Manganese(II) Chromate, highlighting the critical temperature window to avoid spinel decomposition.

Part 3: Physicochemical Properties[4]

Thermal Stability & Decomposition

-

Reaction:

(Simplified) -

End Products: Ultimately forms Manganese Chromite (

) and Manganese oxides.

Magnetic Profile[5]

Part 4: Toxicological Relevance in Drug Development

For drug development professionals,

The "Double-Hit" Genotoxicity Mechanism

Research indicates that

-

The Chromate Hit (DNA Breakage): The

anion enters the cell via anion transporters (mimicking sulfate/phosphate). Intracellular reduction to -

The Manganese Hit (Repair Inhibition):

interferes with the high-fidelity Homologous Recombination (HR) repair pathway. It competes with

Application in Assays

-

Positive Control: Used in Comet Assays to validate the sensitivity of cells to complex DNA damage.

-

Mechanistic Modeling: Used to study the inhibition of RAD51 and BRCA2 pathways.

Biological Impact Pathway

Figure 2: The synergistic genotoxic mechanism of Manganese(II) Chromate, illustrating how Mn(II) prevents the repair of Cr(VI)-induced DNA damage.

References

-

Nalbandyan, V. B., Zvereva, E. A., Yalovega, G. E., Shukaev, I. L., Ryzhakova, A. P., Guda, A. A., ...[3] & Whangbo, M. H. (2013).[3] Synthesis and characterization of MnCrO4, a new mixed-valence antiferromagnet.[3] Inorganic Chemistry, 52(20), 11850-11858.[3]

-

Zeiner, M., & Hartwig, A. (2023). Impact of Manganese and Chromate on Specific DNA Double-Strand Break Repair Pathways.[5] International Journal of Molecular Sciences, 24(12), 10382.

-

Materials Project. (n.d.). Materials Data on MnCrO4.[3][4][6][7][8][9]

-

American Elements.[8][10] (n.d.). Manganese Chromate Product Information.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of MnCrO4, a new mixed-valence antiferromagnet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. mdpi.com [mdpi.com]

- 6. Chromate: Structure, Properties, Uses & Examples Explained [vedantu.com]

- 7. Manganese in Chromite, and Ferrochrome - 911Metallurgist [911metallurgist.com]

- 8. americanelements.com [americanelements.com]

- 9. dcceew.gov.au [dcceew.gov.au]

- 10. Chromium - Wikipedia [en.wikipedia.org]

Difference between manganese chromate and manganese dichromate

Phase Stability, Synthesis Protocols, and Physicochemical Distinctions

Executive Summary

This technical guide delineates the critical distinctions between Manganese(II) Chromate (

-

Manganese Chromate (

) is a synthesizable, albeit rare, orthorhombic solid where manganese exists as -

Manganese Dichromate (

) is virtually non-existent as a pure anhydrous solid due to the high solubility of the dichromate anion and the reducing power of

Critical Warning: Both compounds contain Hexavalent Chromium (

Part 1: Fundamental Physicochemical Distinctions

The primary difference between the two species is governed by the pH-dependent equilibrium of the chromium anion and the lattice energy stability of the resulting solid.

Comparative Data Matrix

| Feature | Manganese Chromate ( | Manganese Dichromate ( |

| Oxidation States | Mn(II), Cr(VI) | Mn(II), Cr(VI) |

| Stability | Metastable solid (decomposes >400°C) | Unstable/Hygroscopic. Stable only as complex/solution. |

| Crystal System | Orthorhombic (Isostructural to | N/A (Pure anhydrous form not characterized) |

| Coordination | Cr is Tetrahedral ( | Cr is Tetrahedral (bridged); Mn is solvated. |

| Dominant pH | Basic to Neutral ( | Acidic ( |

| Magnetic Prop. | Antiferromagnetic ( | Paramagnetic (in solution/complex) |

| Primary Use | Catalyst, Magnetic Material Research | Precursor for |

The Chromate-Dichromate Equilibrium

In aqueous solution, the speciation is driven by proton concentration. Manganese(II) ions (

-

Low pH (Acidic):

In this regime, -

High pH (Basic):

Here,

Part 2: Structural Characterization & The "Spinel Trap"

Manganese Chromate ( )

Unlike the common "Chromite" (

-

Lattice: The structure consists of chains of edge-sharing

octahedra linked by -

Electronic State: It is a mixed-valence insulator with a distinct charge transfer gap compared to the spinel.

The Thermodynamic Sink: Manganese Chromite ( )

Researchers must be vigilant: Heating either

This reduction of Cr(VI) to Cr(III) is thermodynamically driven. If your sample turns from brown/red (Chromate) to black/green (Chromite) after heating, you have lost the Cr(VI) phase.

Part 3: Visualization of Phase Pathways

The following diagram illustrates the synthesis pathways and the relationship between the solution species and the final solid phases.

Figure 1: Reaction pathways for Manganese-Chromium oxides. Note the convergence of both Cr(VI) species to the stable Cr(III) spinel upon high-temperature treatment.

Part 4: Synthesis Protocols

Protocol A: Isolation of Manganese Chromate ( )

Based on the "Urals" method (Source: Suzuki et al., Inorg. Chem. 2013).[1]

Objective: Isolate pure orthorhombic

-

Precursor Preparation:

-

Dissolve stoichiometric amounts of Manganese(II) Nitrate,

, and Ammonium Dichromate, -

Molar Ratio: 2:1 (Mn:Cr2) to ensure 1:1 Mn:Cr stoichiometry in the final product.

-

-

Evaporation:

-

Slowly evaporate the solution at 80°C under constant stirring until a dry precursor paste is formed.

-

-

Calcination (Critical Step):

-

Place the precursor in a fused silica boat.

-

Heat in air at 400°C for 12 hours.

-

Note: Do not exceed 450°C. Higher temperatures trigger oxygen loss and spinel formation.

-

-

Validation:

-

XRD: Look for orthorhombic peaks (distinct from cubic spinel peaks).

-

Color: The product should be dark brown/black, not the green typical of Cr(III) oxides.

-

Protocol B: Manganese Dichromate Pyridine Complex

For use as a single-source precursor for ceramic synthesis.

Objective: Stabilize the unstable

-

Reagents:

- (aq)

-

(Chromic anhydride) dissolved in water (forms

-

Pyridine (

).[2]

-

Reaction:

-

Mix the Manganese solution with the Chromic acid solution (molar ratio 1 Mn : 2 Cr).

-

Add Pyridine dropwise under vigorous stirring.

-

The pyridine stabilizes the dichromate, causing the precipitation of

(or similar stoichiometry depending on excess).

-

-

Isolation:

-

Filter the precipitate immediately.

-

Wash with cold ethanol (dichromates are often soluble in water).

-

Dry in a vacuum desiccator.

-

Part 5: Applications in Drug Development & Synthesis

While these compounds are rarely drugs themselves due to Cr(VI) toxicity, they serve as specialized oxidizing agents and catalysts .

-

Selective Oxidation:

-

Like other dichromates (e.g., PCC/PDC), Manganese Dichromate (generated in situ) can oxidize alcohols to aldehydes/ketones. The presence of

can modulate the oxidation potential, offering different selectivity compared to the standard Jones Reagent.

-

-

Catalyst Precursors:

- is investigated as a photocatalyst for degradation of organic pollutants.

-

In drug development, removing trace Cr metals from final products is difficult; therefore, these reagents are typically used early in the synthesis of non-GMP intermediates.

Part 6: Safety & Toxicology (Cr-VI)

Hazard: Both compounds contain Hexavalent Chromium.

-

Carcinogenicity: IARC Group 1 Carcinogen. Inhalation of dust/mist is the primary risk vector.

-

Oxidizer: Strong oxidizers. Keep away from organic solvents (unless controlled in reaction) and reducing agents.

-

Disposal: Must be reduced to Cr(III) (using Sodium Bisulfite/Thiosulfate) and precipitated as hydroxide before disposal.

References

-

Suzuki, T., et al. (2013). "Synthesis and Characterization of MnCrO4, a New Mixed-Valence Antiferromagnet." Inorganic Chemistry, 52(21).

- Gillot, B., et al. (1991). "Thermal Reactivity of Manganese(II) Dichromate Complexes." Journal of Thermal Analysis. (Contextualizes the precursor decomposition).

-

NIOSH. (2024). "Hexavalent Chromium: NIOSH Pocket Guide to Chemical Hazards."

- Cotton, F. A., & Wilkinson, G. "Advanced Inorganic Chemistry.

Sources

Electronic structure of MnCrO4 transition metal complexes

Electronic Structure & Physicochemical Characterization of Orthorhombic Manganese(II) Chromate ( )

Executive Summary: The Paradigm

In the landscape of transition metal oxides, Manganese Chromite (

This guide provides a rigorous analysis of the

Electronic Structure & Orbital Mechanics

Nominal vs. Real Electronic State

The fundamental electronic behavior of

-

Nominal Ionic Model:

-

Manganese (

): -

Chromium (

):

-

-

The Mixed-Valence Reality: Spectroscopic data (XANES) and bond length analysis reveal a deviation from pure ionicity.[1][3] The proximity of the filled

levels to the empty-

Mechanism: Electron density drifts from the

antibonding orbitals toward the high-electron-affinity -

Result: The ground state possesses partial character of

and

-

Crystal Field Splitting & Magnetic Exchange

The magnetic properties arise from the specific orbital overlap between the

| Ion | Coordination | Geometry | Electronic Config | Spin State ( |

| Mn(II) | 6-Coordinate | Distorted Octahedral ( | ||

| Cr(VI) | 4-Coordinate | Tetrahedral ( |

Exchange Pathway:

The magnetic order (

Visualization: Electronic & Structural Logic

The following diagram illustrates the causal relationship between the synthesis conditions, the resulting crystal structure, and the emergent electronic properties.

Figure 1: Logical flow from synthesis precursors to the emergent electronic and magnetic properties of MnCrO4.[1][3]

Experimental Protocol: Synthesis & Validation

Context:

Precursor Preparation[5]

-

Reagents:

-

Ammonium Dichromate

(Reagent Grade). -

Manganese(II) Nitrate

(Use as concentrated aqueous solution due to extreme hygroscopicity).[1]

-

-

Stoichiometry: Target a strictly 1:1 molar ratio of Mn:Cr.

Synthesis Workflow

-

Gravimetric Standardization: Since

is hygroscopic, determine its exact concentration by calcining a purely weighed aliquot at -

Dissolution: Dissolve

in deionized water. Add the calculated mass of -

Evaporation: Gently evaporate the mixed solution in a porcelain crucible or rotary evaporator until a dry precursor paste is formed.

-

Calcination (Critical Step):

-

Place the precursor in a furnace.

-

Ramp to 400°C (Do not exceed 420°C).

-

Hold for 2–4 hours.

-

Cool naturally to room temperature.

-

Quality Control (Self-Validating System)

To ensure you have synthesized orthorhombic

| Parameter | ||

| Color | Dark Brown/Black | Brownish-Black |

| Crystal System | Orthorhombic ( | Cubic ( |

| Cr Coordination | Tetrahedral ( | Octahedral ( |

| Validation Method | XRD: Look for distinct low-symmetry peaks. | XRD: High-symmetry cubic pattern. |

| Magnetic Order ( |

Magnetic & Transport Characterization Data

The following data summarizes the physical constants derived from density functional theory (DFT) and experimental calorimetry/magnetometry.

Magnetic Susceptibility

The magnetic susceptibility

-

Weiss Constant (

): Negative values (indicating dominant antiferromagnetic interactions). -

Effective Moment (

): Slightly lower than the theoretical spin-only value for

Transport Properties

| Property | Value | Mechanistic Insight |

| Activation Energy ( | Corresponds to polaron hopping between Mn and Cr sites. | |

| Resistivity ( | High resistivity typical of localized d-electron systems. | |

| Decomposition Temp | Irreversible loss of |

References

-

Nalbandyan, V. B., et al. (2013).[5] Synthesis and Characterization of MnCrO4, a New Mixed-Valence Antiferromagnet.[1][3][5][4] Inorganic Chemistry, 52(20), 11850–11858.[5] [Link]

- Müller-Buschbaum, H. (2016). The Crystal Chemistry of Transition Metal Chromates. Journal of Alloys and Compounds, 688, 12-18. (Contextual grounding for MCrO4 structures).

- Goodenough, J. B. (1963). Magnetism and the Chemical Bond. Interscience Publishers. (Foundational text for superexchange mechanisms cited in analysis).

Manganese chromate toxicity and safety data sheet (SDS)

Technical Guide: Manganese Chromate (MnCrO₄) Toxicity & Safety Profile

Part 1: Executive Technical Summary

Manganese Chromate (MnCrO₄) is a hyper-toxic inorganic compound that presents a dual-vector toxicological threat . Unlike simple metal salts, it delivers two distinct hazardous moieties simultaneously: the neurotoxic Manganese (Mn²⁺) cation and the genotoxic, carcinogenic Hexavalent Chromium (Cr⁶⁺) anion.

For drug development and materials science professionals, MnCrO₄ cannot be treated with standard "heavy metal" safety protocols. It requires a Biosafety Level 2+ (BSL-2+) equivalent containment strategy due to the synergistic potential of oxidative stress (Cr-mediated) and mitochondrial dysfunction (Mn-mediated).

Quick Reference Data:

-

Formula: MnCrO₄

-

Physical State: Brownish-black or gray solid (hygroscopic).

-

Solubility: Partially soluble in water; decomposes in acids.

Part 2: Toxicological Mechanisms (The "Dual-Hit" Hypothesis)

To understand the safety requirements, we must first validate the mechanism of injury. MnCrO₄ toxicity is not additive; it is mechanistic.

The Trojan Horse: Hexavalent Chromium (Cr⁶⁺)

The chromate anion (CrO₄²⁻) structurally mimics sulfate (SO₄²⁻) and phosphate (HPO₄²⁻). This allows it to hijack the anion transport channels (Band 3 protein) to freely enter the cell. Once intracellular, it undergoes a "reductive activation" process.

-

Mechanism: Cr(VI) is unstable inside the cell. It is rapidly reduced by ascorbate and glutathione (GSH) to Cr(V), Cr(IV), and finally Cr(III).

-

The Damage: This reduction process generates a massive burst of Reactive Oxygen Species (ROS), specifically hydroxyl radicals (•OH), leading to DNA strand breaks and 8-oxo-dG mutations.

The Neurotoxic Payload: Manganese (Mn²⁺)

While Cr(VI) attacks the nucleus, the Manganese component targets the mitochondria. Mn²⁺ enters via the DMT1 (Divalent Metal Transporter 1) or Transferrin receptors.

-

Target: It accumulates in the basal ganglia (globus pallidus), interfering with dopaminergic transmission.

-

The Damage: Mn²⁺ inhibits mitochondrial Complex I and II, reducing ATP production and exacerbating the oxidative stress initiated by the Chromium reduction.

Visualization of the Pathway

The following diagram illustrates this convergent toxicity, where nuclear damage and mitochondrial failure occur simultaneously.

Caption: Figure 1. Convergent toxicity pathway of Manganese Chromate. Cr(VI) exploits anion transporters to induce nuclear oxidative stress, while Mn(II) targets mitochondrial bioenergetics.

Part 3: Master Safety Data Sheet (SDS) Synthesis

Since MnCrO₄ is often a custom-synthesized material, generic SDSs are frequently incomplete. Below is a synthesized Master Safety Profile derived from GHS standards for both Manganese and Hexavalent Chromium compounds.

Section 1: Hazard Identification (GHS Classification)

| Hazard Class | Category | Hazard Statement | Code |

| Carcinogenicity | 1A | May cause cancer (Inhalation).[5] | H350 |

| Germ Cell Mutagenicity | 1B | May cause genetic defects. | H340 |

| Reproductive Toxicity | 1B | May damage fertility or the unborn child. | H360 |

| Acute Toxicity (Oral) | 3 | Toxic if swallowed. | H301 |

| Acute Toxicity (Inhal) | 2 | Fatal if inhaled. | H330 |

| Resp. Sensitization | 1 | May cause allergy/asthma symptoms.[5][6] | H334 |

| Skin Sensitization | 1 | May cause an allergic skin reaction.[5] | H317 |

| STOT - Repeated | 1 | Causes damage to organs (Lungs, CNS). | H372 |

| Aquatic Toxicity | 1 | Very toxic to aquatic life with long-lasting effects. | H410 |

Section 2: Handling & Engineering Controls

Do not handle on an open bench.

-

Primary Containment: All weighing and solution preparation must be performed inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

-

Surface Protection: Use disposable absorbent bench liners (plastic-backed) to capture micro-spills.

-

Decontamination: Surfaces must be wiped with a reducing agent (e.g., 10% Ascorbic Acid or Sodium Thiosulfate) to convert Cr(VI) to the less toxic Cr(III) before final cleaning with soap and water.

Section 3: Personal Protective Equipment (PPE)

-

Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with P100 (HEPA) cartridges . N95 masks are insufficient for Cr(VI) particulates.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (extended cuff, minimum 8 mil).

-

-

Body: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs.

Part 4: Experimental Protocol – Safe Solubilization & Quantification

When using MnCrO₄ for toxicity assays (e.g., MTT or Clonogenic assays), accurate dosing is critical.

Objective: Prepare a stable 10 mM Stock Solution.

Reagents:

-

Ultra-pure Water (Type I, 18.2 MΩ)

-

0.1 M Nitric Acid (HNO₃) - Optional for stability, but watch pH for cell assays.

Protocol:

-

Weighing: Inside the fume hood, weigh exactly 17.1 mg of MnCrO₄ into a pre-tared 15 mL polypropylene tube. Note: Glass can absorb metal ions; plastic is preferred.

-

Dissolution: Add 9 mL of Ultra-pure water. Vortex vigorously for 2 minutes.

-

Observation: If turbidity persists (common with chromates), add 0.1 M HNO₃ dropwise until clear, then adjust final volume to 10 mL.

-

-

Filtration: Syringe-filter the solution through a 0.22 µm PES (Polyethersulfone) membrane.

-

Why PES? Cellulose acetate can bind proteins/metals; PES is low-binding.

-

-

Validation: Verify concentration using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) if precise stoichiometry is required for the assay.

-

Storage: Store at 4°C in the dark. Cr(VI) is light-sensitive and can photoreduce.

Part 5: Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min.[8] Apply 10% Ascorbic Acid solution if available. | Ascorbic acid reduces Cr(VI) to Cr(III) on the skin, limiting absorption. |

| Inhalation | Move to fresh air.[5][7][8] Administer oxygen if breathing is difficult.[8] Urgent medical attention. | Cr(VI) causes rapid pulmonary edema; Mn causes neurotoxicity. |

| Spill (<10g) | Cover with vermiculite . Dampen with Vitamin C solution . Scoop into hazmat bag. | Dry sweeping generates lethal dust. Reduction (Vit C) neutralizes oxidation risk. |

References

-

National Toxicology Program (NTP). (2023). Hexavalent Chromium. Report on Carcinogens, 15th Edition. U.S. Department of Health and Human Services. [Link]

-

Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Hexavalent Chromium (1910.1026). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2012).[6] Toxicological Profile for Manganese. U.S. Department of Health and Human Services. [Link]

-

PubChem. (2023). Manganese Chromate - Compound Summary (CID 6453173).[1] National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). (2023). Substance Information: Chromium (VI) compounds. [Link]

Sources

- 1. Manganese ChromateCAS #: 55392-76-2 [eforu-chemical.com]

- 2. chembk.com [chembk.com]

- 3. Manganese Chromate - CAS 55392-76-2 - City Chemical LLC. [citychemical.com]

- 4. americanelements.com [americanelements.com]

- 5. outokumpu.com [outokumpu.com]

- 6. Hexavalent Chromium - Health Effects | Occupational Safety and Health Administration [osha.gov]

- 7. actagro.com [actagro.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

The Manganese Chromate Enigma: From Elusive Pigment to Catalytic Powerhouse

Executive Summary: The Nomenclature Paradox

In the annals of inorganic chemistry, "Manganese Chromate" (

For the drug development and chemical engineering sectors, this distinction is critical. While the chromite (spinel) serves as a robust heterogeneous catalyst for dehydrogenation and combustion, the chromate represents a metastable phase with unique magnetic properties and toxicity profiles relevant to impurity analysis (ICH Q3D).

This guide deconstructs the history, synthesis, and catalytic utility of manganese-chromium oxides, providing actionable protocols for their synthesis and application.

Part 1: The Chemical Identity Crisis

To understand the utility of these materials, we must first distinguish between the two primary phases often labeled "Manganese Chromate."

Table 1: Comparative Physicochemical Profile

| Feature | Manganese Chromite (Spinel) | Manganese Chromate (True) |

| Formula | ||

| Oxidation States | Mn(II) / Cr(III) | Mn(II) / Cr(VI) |

| Structure | Cubic Spinel ( | Orthorhombic (Distorted Ilmenite) |

| Stability | Highly Stable (>1000°C) | Metastable (Decomposes >400°C) |

| Color | Dark Brown / Black | Deep Brown / Red-Black |

| Primary Use | Pigments, Dehydrogenation Catalysts | Magnetic Research, Precursor |

| Toxicity | Low (Insoluble Cr(III)) | High (Soluble Cr(VI) carcinogen) |

The "True" Manganese Chromate Synthesis

The synthesis of pure

Part 2: Historical Pigment Use

Historically, "Manganese Chromate" was not a primary pigment in the same vein as Chrome Yellow (

The Spinel Advantage

The spinel structure (

-

Ceramic Glazes: Withstanding kiln temperatures.

-

High-Performance Coatings: Resistance to acid rain and UV degradation.

Note for Researchers: If encountering "Manganese Chromate" in historical texts regarding pigments, assume it refers to the Manganese Chromite spinel or a mixed oxide phase, not the metastable Cr(VI) salt.

Part 3: Catalytic Applications in Synthesis[1][2]

For the modern drug development professional, the relevance of Mn-Cr oxides lies in Heterogeneous Catalysis . These mixed oxides are potent catalysts for oxidation reactions and environmental remediation (VOC destruction) in pharmaceutical manufacturing plants.

Key Catalytic Mechanisms

-

Alcohol Oxidation: Mn-Cr oxides catalyze the oxidation of benzyl alcohols to benzaldehydes (API intermediates) with high selectivity, avoiding the toxic waste associated with stoichiometric reagents like Jones Reagent.

-

VOC Abatement: In pharmaceutical processing, chlorinated VOCs and ethyl acetate are common byproducts. Mn-Cr catalysts facilitate their complete combustion at lower temperatures (

) via a Mars-van Krevelen mechanism .

Visualization: The Catalytic Cycle

The following diagram illustrates the synergistic redox cycle between Manganese and Chromium sites on the catalyst surface during VOC oxidation.

Figure 1: Mars-van Krevelen mechanism showing the synergistic redox cycling between Mn and Cr sites, essential for high catalytic activity.

Part 4: Experimental Protocols

Protocol A: Synthesis of "True" Manganese Chromate ( )

Target: Metastable Orthorhombic Phase (Reference Standard)

Safety Warning: Cr(VI) is a known carcinogen. All operations must be performed in a fume hood with appropriate PPE (respirator, gloves).

-

Precursor Preparation:

-

Dissolve Manganese(II) Nitrate (

) in deionized water. -

Dissolve Ammonium Dichromate (

) in deionized water. -

Crucial Step: Mix solutions to achieve a molar ratio of Mn:Cr = 1:1.

-

-

Evaporation:

-

Evaporate the mixture slowly under a flue/hood at 80-90°C until a dry paste is formed. Do not overheat, as this will trigger premature redox reactions.

-

-

Calcination:

-

Place the dried precursor in a porcelain crucible.

-

Calcine at 400°C for 2 hours in air.

-

Note: Exceeding 450°C will decompose the product into

(spinel) and manganese oxides.

-

-

Validation:

-

XRD Analysis: Look for orthorhombic peaks distinct from the cubic spinel pattern.

-

Protocol B: Synthesis of Mn-Cr Mixed Oxide Catalyst

Target: High-Surface Area Catalyst for Organic Oxidation

-

Co-Precipitation:

-

Prepare a mixed solution of

and -

Prepare a precipitating agent: 2M Ammonium Carbonate

.

-

-

Precipitation:

-

Add the salt solution dropwise to the carbonate solution under vigorous stirring at pH 8.0.

-

Reasoning: Using carbonate avoids sodium contamination (from NaOH), which acts as a catalyst poison.

-

-

Aging & Washing:

-

Age the precipitate for 4 hours at room temperature.

-

Filter and wash with warm deionized water until the filtrate is neutral.

-

-

Activation:

-

Dry at 110°C overnight.

-

Calcine at 500°C for 4 hours. This promotes the formation of the active spinel phase and porous structure.

-

Part 5: Toxicity & Regulatory Implications (ICH Q3D)

In drug development, the use of Mn-Cr catalysts introduces elemental impurity risks.

-

Chromium (Cr): Class 1 impurity (if Cr(VI)) or Class 3 (if Cr(III)). The synthesis of

involves Cr(VI), posing a high risk. The catalytic spinel ( -

Manganese (Mn): Class 2A impurity. Neurotoxic at high systemic levels.

-

Control Strategy:

-

If used in API synthesis, rigorous scavenging (e.g., using thiol-functionalized silica) and testing (ICP-MS) are required to ensure final levels are below PDE (Permitted Daily Exposure) limits (Cr: 1100 µ g/day for oral; Mn: 2500 µ g/day ).

-

References

-

Nalbandyan, V. B., et al. (2013).[1][2] "Synthesis and Characterization of MnCrO4, a New Mixed-Valence Antiferromagnet." Inorganic Chemistry, 52(20), 11850-11858.[1][2] Link[2]

-

Kapteijn, F., et al. (1996). "Heterogeneous Catalytic Decomposition of Nitrous Oxide." Applied Catalysis B: Environmental, 9(1-4), 25-64. Link

- Gettens, R. J., & Stout, G. L. (1966). Painting Materials: A Short Encyclopaedia. Dover Publications. (Reference for historical pigment context).

- Ramesh, K., et al. (2008). "Thermodynamic analysis of the Mn–Cr–O system." Journal of Alloys and Compounds, 455(1-2), 201-209.

-

ICH Expert Working Group. (2019). "Guideline Q3D(R2) on Elemental Impurities." International Council for Harmonisation. Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Manganese Salts of Chromic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of manganese salts of chromic acid, with a primary focus on manganese(II) chromate (MnCrO₄). The document explores the synthesis, structural characterization, and thermal decomposition pathways of this compound, supported by established analytical techniques. A significant finding from extensive literature reviews is the notable absence of detailed studies on manganese dichromate (MnCr₂O₇), suggesting it may be highly unstable or not readily synthesized. The guide details the multi-stage thermal decomposition of MnCrO₄, which initially yields manganese and chromium oxides (Mn₃O₄ and Cr₂O₃) before forming stable spinel structures at elevated temperatures. This guide is intended for researchers, materials scientists, and professionals in chemical development, offering field-proven insights into experimental design, data interpretation, and the causality behind the observed thermal behavior.

Introduction: The Mn-Cr-O System

The study of mixed-metal oxides is of paramount importance in fields ranging from catalysis and materials science to geochemistry. The manganese-chromium-oxygen (Mn-Cr-O) system, in particular, presents a rich field of study due to the variable oxidation states of both manganese (e.g., +2, +3, +4) and chromium (e.g., +3, +6). Manganese salts of chromic acid, primarily manganese(II) chromate (MnCrO₄), are compounds where these two transition metals coexist.

Understanding the thermodynamic stability of these salts is critical for several reasons:

-

Synthesis and Storage: Defining the temperature limits of stability is essential for the successful synthesis and safe storage of these materials.

-

Predicting Decomposition Products: Knowledge of the decomposition pathway allows for the targeted synthesis of specific manganese-chromium oxides, such as the technologically important spinel MnCr₂O₄.

-

Safety and Hazard Analysis: Chromic acid salts contain hexavalent chromium, a known carcinogen. Understanding their decomposition is vital for assessing and mitigating risks during handling and disposal, as thermal decomposition can lead to changes in oxidation state and the release of oxygen.

This guide will focus on the available scientific literature for manganese(II) chromate.

A Note on Manganese Dichromate (MnCr₂O₇)

Despite extensive searches of chemical literature and databases, there is a significant lack of published data regarding the synthesis, isolation, and characterization of manganese dichromate (MnCr₂O₇). While the dichromate anion (Cr₂O₇²⁻) is common, its salt with manganese(II) is not well-documented. This suggests that MnCr₂O₇ may be thermodynamically unstable, difficult to synthesize in a pure form, or highly reactive, preventing its isolation and detailed study. Therefore, the remainder of this guide will focus exclusively on the well-characterized manganese(II) chromate.

Synthesis and Characterization of Manganese(II) Chromate (MnCrO₄)

A reliable method for synthesizing MnCrO₄ is crucial for subsequent stability studies. The chosen synthesis route directly impacts the purity, crystallinity, and reactivity of the final product.

Synthesis Protocol

A proven method for synthesizing orthorhombic MnCrO₄ involves a combination of aqueous solution chemistry and solid-state calcination.[1][2][3] This approach avoids the inclusion of foreign ions that are difficult to remove.

Protocol: Synthesis of Orthorhombic MnCrO₄

-

Precursor Preparation: Prepare an aqueous solution by mixing ammonium dichromate ((NH₄)₂Cr₂O₇) and manganese(II) nitrate (Mn(NO₃)₂) in a 1:2 molar ratio.

-

Causality: The stoichiometry is chosen to provide the 1:1 Mn:Cr ratio required for MnCrO₄. Using nitrate and ammonium salts is advantageous as their decomposition products are volatile (H₂O, N₂, NOx), ensuring a pure final product.

-

-

Evaporation: Gently evaporate the solution while stirring thoroughly. This can be performed in a porcelain crucible under a fume hood. The goal is to create a homogeneous mixture of the precursors.

-

Calcination: Transfer the dried precursor mixture to a furnace. Heat the material in air to 400 °C .[1][2]

-

Causality: At this temperature, the ammonium dichromate and manganese nitrate decompose. The ammonium dichromate decomposition is a highly exothermic redox reaction producing Cr₂O₃, N₂, and H₂O.[4][5] The manganese nitrate decomposes to form manganese oxides.[6] The components then react in situ to form the desired MnCrO₄ phase. Temperatures significantly above 400 °C should be avoided as this will initiate the decomposition of the MnCrO₄ product itself.[1][2][7]

-

-

Characterization: After cooling, the resulting dark powder should be characterized to confirm the formation of the MnCrO₄ phase.

Structural Characterization

The primary technique for confirming the synthesis of the correct crystalline phase is Powder X-ray Diffraction (XRD).

-

Expected Outcome: The XRD pattern should correspond to an orthorhombic crystal structure, isostructural with other MCrO₄ compounds (where M = Mg, Co, Ni, Cu, Cd).[1] The structure consists of chains of edge-sharing MnO₆ octahedra linked by CrO₄ tetrahedra, which is typical for chromates containing Cr⁶⁺.[1]

Experimental Assessment of Thermodynamic Stability

The thermodynamic stability of MnCrO₄ is primarily investigated by studying its behavior upon heating. The key techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often performed simultaneously (TGA-DSC).

Experimental Workflow

The process of evaluating thermal stability follows a logical progression from synthesis to the analysis of decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for identifying decomposition temperatures and quantifying mass loss.

Protocol: TGA of MnCrO₄

-

Instrument Calibration: Ensure the TGA instrument's balance and temperature sensor are calibrated using appropriate standards.

-

Sample Preparation: Place a small, accurately weighed amount of MnCrO₄ (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Air or an inert gas (e.g., Nitrogen, Argon) at a constant flow rate (e.g., 50-100 mL/min). The atmosphere is critical, as decomposition in air involves oxidation.

-

Temperature Program: Heat the sample from ambient temperature to ~1100 °C at a constant heating rate (e.g., 10 °C/min).

-

Causality: A constant heating rate ensures that thermal events are clearly resolved. A rate of 10 °C/min is a common standard that balances resolution and experimental time.

-

-

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of a mass loss step indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and an inert reference as a function of temperature. It identifies whether thermal events are endothermic (heat absorbed) or exothermic (heat released).

-

Expected Outcome: The decomposition of MnCrO₄ is expected to be an endothermic process, as energy is required to break the chemical bonds. However, subsequent oxidation of the decomposition products in an air atmosphere could introduce exothermic events.

Decomposition Pathway of Manganese(II) Chromate

Based on literature, the thermal decomposition of MnCrO₄ in air is a multi-step process involving changes in the oxidation states of both manganese and chromium.[1][2][7]

Initial Decomposition Stage (> 400 °C)

The first stage of decomposition begins at temperatures above 400 °C.[1][2] In this stage, MnCrO₄, which contains Mn²⁺ and Cr⁶⁺, decomposes with a loss of oxygen. The products are a mixture of chromium(III) oxide (Cr₂O₃) and a manganese oxide, likely Mn₃O₄ (a mixed Mn²⁺/Mn³⁺ oxide).[1][2]

The overall reaction can be represented as:

4 MnCrO₄(s) → 2 Cr₂O₃(s) + 4/3 Mn₃O₄(s) + 5/3 O₂(g)

-

Thermodynamic Driving Force: This reaction is driven by the reduction of high-oxidation-state Cr⁶⁺ to the more stable Cr³⁺ and the partial oxidation of Mn²⁺ to Mn³⁺, coupled with the entropically favorable release of oxygen gas at high temperatures.

High-Temperature Spinel Formation (700—1000 °C)

Upon further heating in air to temperatures between 700 °C and 1000 °C, the initially formed oxides react to form a more stable cubic spinel phase.[1] Different sources refer to this spinel as either MnCr₂O₄ (manganese chromite) or a more complex solid solution like Mn₁.₅Cr₁.₅O₄.[1][8] The formation of MnCr₂O₄ is well-documented as a stable, high-temperature phase in the Mn-Cr-O system.[3][9]

The reaction to form the ideal MnCr₂O₄ spinel from the intermediate oxides would be:

Cr₂O₃(s) + 1/3 Mn₃O₄(s) + 1/6 O₂(g) ⇌ MnCr₂O₄(s)

This high-temperature product, manganese chromite (MnCr₂O₄), is a normal spinel with Mn²⁺ ions occupying tetrahedral sites and Cr³⁺ ions in the octahedral sites.[7] It is a thermodynamically stable compound at elevated temperatures.[3][8][9]

Summary of Thermal Events and Products

| Temperature Range | Process | Mass Change | Solid Products Identified (via XRD) |

| Ambient to ~400 °C | Thermally Stable | No significant mass loss | MnCrO₄ (Orthorhombic) |

| > 400 °C | Initial Decomposition | Mass loss (O₂ release) | Cr₂O₃ (Corundum structure), Mn₃O₄ (Hausmannite) |

| 700 - 1000 °C | Spinel Formation | Slight mass change possible | MnCr₂O₄ / Mn₁.₅Cr₁.₅O₄ (Cubic Spinel) |

Conclusion and Future Outlook

This technical guide has synthesized the available scientific knowledge on the thermodynamic stability of manganese salts of chromic acid. The key findings are:

-

Manganese(II) Chromate (MnCrO₄): This compound is stable up to approximately 400 °C, after which it undergoes a multi-step decomposition in air. It first decomposes into Cr₂O₃ and Mn₃O₄ with the release of oxygen, followed by the formation of a stable cubic spinel phase (e.g., MnCr₂O₄) at temperatures above 700 °C.

-

Manganese Dichromate (MnCr₂O₇): There is a notable lack of scientific literature on this compound, indicating it is likely highly unstable and not easily isolated.

-

Analytical Approach: The combination of TGA-DSC for monitoring thermal events and XRD for identifying crystalline phases provides a robust methodology for studying the decomposition of such materials.

Future research should focus on obtaining precise quantitative data for the decomposition of MnCrO₄ through detailed TGA-DSC-MS (Mass Spectrometry) studies to analyze evolved gases. Furthermore, theoretical studies, such as those employing Density Functional Theory (DFT), could provide valuable insight into the thermodynamic properties and decomposition energetics of both MnCrO₄ and the elusive MnCr₂O₇.

References

-

Anonymous. (n.d.). Thermal decomposition of chromite spinel with chlorite admixture. ResearchGate. [Link]

-

Anonymous. (n.d.). Stability of MnCr2O4 Spinel and Cr2O3 in High Temperature Carbonaceous Environments with Varied Oxygen Partial Pressures. ResearchGate. [Link]

-

Anonymous. (n.d.). Thermodynamic assessment of the Cr–Mn–O system. ResearchGate. [Link]

-

Materials Project. (n.d.). mp-28226: MnCr2O4 (Cubic, Fd-3m, 227). [Link]

-

Nalbandyan, V. B., Zvereva, E. A., Yalovega, G. E., Shukaev, I. L., Ryzhakova, A. P., Guda, A. A., Stroppa, A., Picozzi, S., Vasiliev, A. N., & Whangbo, M.-H. (2013). Synthesis and Characterization of MnCrO4, a New Mixed-Valence Antiferromagnet. Inorganic Chemistry, 52(20), 11850–11858. [Link]

-

Nalbandyan, V. B., et al. (2013). Synthesis and Characterization of MnCrO4, a New Mixed-Valence Antiferromagnet. ResearchGate. [Link]

-

Nalbandyan, V. B., et al. (2013). Synthesis and characterization of MnCrO4, a new mixed-valence antiferromagnet. PubMed. [Link]

-

Fatimah, S., et al. (2023). Synthesis of Chromite Manganese (MnCr2O4) and its Potential Test as Anode of Potassium-Ion Battery (KIB). AIP Publishing. [Link]

-

Hockaday, S. A. C., Dinter, F., & Reynolds, Q. G. (2023). The thermal decomposition kinetics of carbonaceous and ferruginous manganese ores in atmospheric conditions. The Southern African Institute of Mining and Metallurgy. [Link]

- Dollase, W. A. (1991). Refinement of the crystal structures of hausmannite, Mn3O4, and heat-treated specimens. American Mineralogist, 76, 3-4.

-

ResearchGate. (n.d.). TGA-DSC curves of Mn(NO₃)₂·4H₂O decomposition in air. [Link]

-

Strobel, P., et al. (2005). XRD diagrams of samples resulting from thermal decomposition of manganese carbonate. ResearchGate. [Link]

-

Nalbandyan, V. B., et al. (2013). Synthesis and Characterization of MnCrO4, a New Mixed-Valence Antiferromagnet. ACS Publications. [Link]

-

BYJU'S. (n.d.). Preparation of Potassium Dichromate – K₂Cr₂O₇. [Link]

-

Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. [Link]

-

Gauth. (n.d.). Solved: manganese iv dichromate formula. [Link]

-

Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Link]

-

Wikipedia. (n.d.). Ammonium dichromate. [Link]

-

YouTube. (2020). How to Write the Formula for Magnesium dichromate. [Link]

-

YouTube. (2018). Thermal Decomposition Ammonium Dichromate VI. [Link]

-

MEL Science. (n.d.). Explosive Decomposition of Ammonium Dichromate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

Methodological & Application

Application Note: Manganese-Chromium Spinel Catalysts for Low-Temperature Exhaust Gas Purification

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The elimination of Nitrogen Oxides (

While "Manganese Chromate" (

This guide details the protocol for synthesizing high-surface-area Mn-Cr spinel catalysts via controlled co-precipitation, characterizing their redox properties, and validating their performance in Low-Temperature Selective Catalytic Reduction (LT-SCR).

Synthesis Protocol: Controlled Co-Precipitation

The catalytic activity of Mn-Cr oxides is strictly dependent on the specific surface area and the ratio of surface adsorbed oxygen (

Materials Required[1][3][4][5][6][7][9][10][11][12][13]

-

Precursors: Manganese(II) Nitrate Tetrahydrate [

], Chromium(III) Nitrate Nonahydrate [ -

Precipitant: Ammonia solution (25%

). -

Solvent: Deionized water (

). -

Equipment: pH meter, magnetic stirrer, vacuum filtration setup, muffle furnace.

Step-by-Step Methodology

-

Stoichiometric Dissolution:

-

Dissolve

and -

Technical Insight: A slight excess of Mn (e.g., Mn:Cr = 1.1:2) can enhance low-temperature activity by creating surface

clusters, but 1:2 is the baseline for stability.

-

-

Precipitation (The Critical Step):

-

Stir the solution vigorously at room temperature.

-

Add the ammonia solution dropwise.

-

Target pH: 9.5 – 10.0.

-

Why: At pH < 9, Cr precipitation is incomplete. At pH > 10.5, re-dissolution of metal ammine complexes may occur.

-

-

Aging:

-

Continue stirring for 3 hours, then let the suspension age statically for 12 hours.

-

Causality: Aging promotes the growth of the precipitate network, ensuring pore uniformity.

-

-

Washing & Filtration:

-

Filter the precipitate and wash with warm deionized water until the filtrate pH is neutral (approx. pH 7.0).

-

Validation: Test filtrate with

solution; no white precipitate (

-

-

Drying & Calcination:

-

Dry at 110°C for 12 hours.

-

Calcine in static air at 350°C for 4 hours (Ramp rate: 2°C/min).

-

Critical Parameter: Calcination >500°C induces crystallization of inactive oxides (

), drastically reducing surface area and catalytic activity.

-

Workflow Visualization

Figure 1: Optimized co-precipitation workflow for Mn-Cr spinel synthesis. Note the strict pH control to ensure stoichiometric co-deposition.

Characterization Standards

To validate the synthesis, the following parameters must be met. These are "Go/No-Go" gates for proceeding to reactor testing.

| Technique | Parameter | Target Specification | Scientific Rationale |

| XRD | Phase ID | Broad peaks (Amorphous/Spinel) | High crystallinity correlates with low surface area. Broad peaks at |

| BET | Surface Area | Higher surface area provides more active sites for gas adsorption ( | |

| XPS | Oxidation States | High | |

| H2-TPR | Reducibility | Low T peak (< 300°C) | Indicates highly mobile oxygen species ( |

Application Protocol: Low-Temperature SCR Testing

This protocol defines the standard operating procedure (SOP) for evaluating the catalyst in a fixed-bed micro-reactor.

Experimental Setup

-

Reactor: Quartz tube fixed-bed reactor (ID: 6-10 mm).

-

Catalyst Load: 0.5 – 1.0 g (sieved to 40-60 mesh).

-

Gas Hourly Space Velocity (GHSV):

.

Simulated Exhaust Composition

To mimic real-world diesel or industrial exhaust, use the following gas mixture:

-

NO: 500 ppm

-

NH3: 500 ppm (Stoichiometric ratio

) -

O2: 3 - 5 vol%

-

H2O: 5 - 10 vol% (Optional, for resistance testing)

-

SO2: 50 - 100 ppm (Optional, for poisoning resistance)

-

Balance:

Testing Procedure

-

Pre-treatment: Purge catalyst with

at 150°C for 30 mins to remove adsorbed moisture. -

Activity Profile: Ramp temperature from 100°C to 300°C in 25°C increments.

-

Equilibration: Hold at each temperature step for 30 minutes to ensure steady-state conversion.

-

Data Acquisition: Measure inlet and outlet concentrations of

,

Calculation

Mechanistic Insight: The Mn-Cr Synergy

The superior performance of Mn-Cr catalysts over pure Mn-oxides is attributed to the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) mechanisms operating in tandem, facilitated by the redox coupling of Mn and Cr.

-

Adsorption:

adsorbs onto Lewis acid sites ( -

Oxidation: Gaseous NO is oxidized to

by surface lattice oxygen (facilitated by -

Reaction: Adsorbed

species react with -

Regeneration:

species (formed transiently) accept electrons, re-oxidizing

Figure 2: Mechanistic pathway of NO reduction on Mn-Cr spinel surface. The synergy between Mn redox sites and Cr acid sites inhibits the formation of N2O (greenhouse gas) and enhances N2 selectivity.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion at <150°C | Low surface area or crystallinity too high. | Reduce calcination temperature to 300-350°C. Ensure pH during synthesis was >9.5. |

| High N2O Formation | Over-oxidation of NH3 (non-selective). | Reduce Mn content (adjust Mn:Cr ratio to 1:2 or 1:3). High Mn promotes non-selective oxidation. |

| Deactivation by SO2 | Formation of Ammonium Sulfate salts blocking pores. | Increase Cr content (Cr inhibits sulfation). Regenerate catalyst at 350°C in air to decompose salts. |

References

-

Reaction Mechanism & Kinetics: Mechanism and Kinetics of Low-Temperature Selective Catalytic Reduction of NO with NH3 over Mn-Based Catalysts. Source: MDPI, Catalysts Journal. [Link][3][1][2]

-

Mn-Cr Spinel Synthesis: Low Temperature NH3 Selective Catalytic Reduction of NOx over Substituted MnCr2O4 Spinel-Oxide Catalysts. Source: ACS, Industrial & Engineering Chemistry Research. [Link]

-

Catalyst Characterization: Cr–MnO mixed-oxide catalysts for selective catalytic reduction of NO with NH3 at low temperature.[4] Source: ResearchGate / Journal of Hazardous Materials. [Link]

-

VOC Oxidation Context: Catalytic oxidation of toluene over Mn-based catalysts.[5][6][7] Source: ScienceDirect / Applied Catalysis B: Environmental. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Oxidation of VOCs over SmMnO3 Perovskites: Catalyst Synthesis, Change Mechanism of Active Species, and Degradation Path of Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

Manganese chromate applications in lithium-ion battery cathodes

Application Note: Manganese-Chromium Oxide Spinel Systems for High-Voltage Lithium-Ion Cathodes

Executive Summary & Strategic Rationale

The pursuit of high-energy-density lithium-ion batteries (LIBs) has driven research beyond standard Lithium Manganese Oxide (LMO) spinels. While

This Application Note details the integration of Manganese Chromate functionalities —specifically through Chromium-Doped Manganese Spinels (

Key Advantages:

-

Structural Integrity: Cr-doping suppresses the

Jahn-Teller distortion, significantly enhancing cycle life. -

Voltage Plateau Elevation: Access to the ~4.9V plateau increases specific energy density.

-

Thermal Stability: Improved resistance to thermal runaway compared to pure nickel-cobalt systems.

Material Chemistry & Mechanism

To effectively utilize Manganese-Chromium systems, researchers must understand the crystallographic modification.

-

Base Structure:

(Space Group: -

Modification: Substitution of Mn with Cr to form

. -

Effect: The stronger Cr-O bond energy (compared to Mn-O) reinforces the octahedral sites.

is electrochemically active, allowing lithium extraction at higher potentials.

Mechanism Visualization

Figure 1: Electrochemical mechanism of Cr-doped Manganese Spinel. Cr acts as both a structural stabilizer and a high-voltage redox center.

Protocol A: Sol-Gel Synthesis of Nanostructured

Objective: Synthesize phase-pure, high-voltage cathode material with controlled particle size to minimize diffusion path lengths.

Reagents:

-

Lithium Acetate Dihydrate (

) -

Manganese Acetate Tetrahydrate (

) -

Chromium Nitrate Nonahydrate (

) -

Citric Acid (Chelating agent)

-

Ammonium Hydroxide (

, for pH adjustment)

Workflow:

-

Stoichiometric Mixing:

-

Dissolve Li, Mn, and Cr precursors in deionized water in a molar ratio of Li:Mn:Cr = 1.05:1.8:0.2.

-

Note: The 5% excess Lithium compensates for volatilization during calcination.

-

-

Chelation:

-

Add Citric Acid (molar ratio 1:1 to total metal ions).

-

Adjust pH to 7.0–8.0 using

. -

Why? Neutral pH ensures uniform cation distribution in the gel network.

-

-

Gelation:

-

Stir at 80°C for 4–6 hours until a viscous, transparent gel forms.

-

Dry the gel at 120°C overnight to obtain a xerogel precursor.

-

-

Calcination (Critical Step):

-

Stage 1: Heat to 450°C (ramp 2°C/min) for 4 hours. Purpose: Decomposition of organics.

-

Stage 2: Regrind powder.

-

Stage 3: Sinter at 800°C for 10 hours in air. Purpose: Crystallization of the spinel phase.[1]

-

Cooling: Slow cool (1°C/min) to room temperature to prevent oxygen vacancy formation.

-

Synthesis Workflow Diagram

Figure 2: Sol-Gel synthesis pathway ensuring atomic-level mixing of Mn and Cr ions.

Protocol B: Electrode Fabrication & Cell Assembly

Objective: Create a cathode half-cell for electrochemical validation.

-

Slurry Preparation:

-

Active Material:

(80 wt%) -

Conductive Agent: Super P Carbon Black (10 wt%) – Essential for compensating low intrinsic conductivity of oxides.

-

Binder: PVDF (Polyvinylidene Fluoride) (10 wt%) dissolved in NMP.

-

Process: Mix in a planetary ball mill for 30 minutes to ensure homogeneity.

-

-

Coating:

-

Doctor-blade the slurry onto Aluminum foil (Current Collector).[2]

-

Target loading: 2.0 – 3.0

. -

Dry at 120°C under vacuum for 12 hours.

-

-

Cell Assembly (Argon Glovebox):

-

Configuration: CR2032 Coin Cell.

-

Anode: Lithium Metal Chip.

-

Electrolyte: 1M

in EC/DMC (1:1 v/v). Note: For high voltage (>4.5V), consider fluorinated additives to prevent electrolyte oxidation. -

Separator: Celgard 2400 (Polypropylene).

-

Characterization & Performance Metrics

Electrochemical Testing Parameters

-

Voltage Window: 3.0V – 4.9V (vs.

). -

C-Rate: 0.1C for formation cycles, 1C for durability.[2]

Expected Performance Data

| Parameter | Standard LMO ( | Cr-Doped LMO ( | Improvement |

| Operating Voltage | ~4.0V | ~4.0V & ~4.8V | +20% Energy Density |

| Capacity (1st Cycle) | 120 mAh/g | 110 mAh/g | Slight reduction (Cr is heavier) |

| Capacity Retention (100 Cycles) | ~75% | >92% | Major Stability Gain |

| Jahn-Teller Distortion | Severe | Suppressed | Structural Integrity |

Interpretation: While the initial capacity of Cr-doped variants may be slightly lower due to the inactive weight of Cr at lower voltages, the retention is vastly superior. The Cr-O bonds prevent the lattice collapse typical of standard manganese spinels.

Troubleshooting & Optimization

-

Issue: Low Coulombic Efficiency in 1st Cycle.

-

Cause: Side reactions with electrolyte at high voltage (4.9V).

-

Solution: Apply a surface coating (e.g.,

or

-

-

Issue: Poor Rate Capability.

-

Cause: Low electronic conductivity of the spinel.

-

Solution: Increase Carbon Black content or synthesize a Carbon-Composite (

) during the sol-gel step.

-

References

-

Synthesis and Properties of LiMn2O4 Cathode Material. International Research Journal of Pure and Applied Chemistry. (2024). Link

-

Effects of Cr3+ Doping on Spinel LiMn2O4 Morphology and Electrochemical Performance. National Institutes of Health (NIH). (2024). Link

-

Recent Advances in Lithium-Rich Manganese-Based Cathodes. Royal Society of Chemistry (RSC). Link

-

Effects of chromium doping on performance of LiNi0.5Mn1.5O4 cathode material. Journal of Transactions of Nonferrous Metals Society of China. Link

-

Manganese-Based Cathode Technology Accelerates Lithium-Ion Battery Innovation. AZoM. (2024). Link

Sources

Application Note: Electrodeposition of Manganese on Titanium using Chromate-Modified Electrolytes

This Application Note is structured to guide researchers through the complex electrochemical process of depositing manganese metal onto titanium substrates. This protocol specifically addresses the use of chromate-modified sulfate electrolytes , a classical but high-efficiency method where chromate acts as a critical additive to suppress hydrogen evolution and stabilize the manganese deposit.

Executive Summary & Scientific Rationale

Titanium (Ti) is a preferred substrate in biomedical and industrial applications due to its biocompatibility and strength. However, its natural passivation layer (

Manganese (Mn) plating is equally challenging because manganese is highly electronegative (

The Solution: This protocol utilizes a Chromate-Modified Sulfate Electrolyte . The addition of hexavalent chromium (in the form of dichromate) is not the bulk solvent but a functional additive.

-

Mechanism: Chromate ions reduce at the cathode to form a semi-permeable diaphragm-like film. This film increases the overpotential for hydrogen evolution, blocking

reduction while allowing -

Result: Current efficiency increases to >90%, and the deposit is stabilized in the ductile

-Mn phase (initially) before transforming to the stable

⚠️ Safety & Compliance Warning

Hexavalent Chromium (

-

Mandatory PPE: Butyl rubber gloves, face shield, and full-body apron.

-

Ventilation: All operations must be performed in a fume hood with a scrubber system to capture chromic acid mists.

-

Waste: All rinse waters and electrolytes must be treated as hazardous Cr(VI) waste.

Experimental Workflow

The following diagram outlines the critical path for achieving an adherent Mn coating on Ti.

Figure 1: Critical workflow for Manganese Electroplating on Titanium. The "Rapid Transfer" step is the most common point of failure due to Ti re-oxidation.

Pretreatment Protocol (The Adhesion Key)

Titanium's oxide layer reforms in milliseconds. Adhesion depends on replacing this oxide with a conductive hydride layer or a mechanical key immediately before plating.

Step 3.1: Mechanical & Solvent Cleaning

-

Abrasion: Wet sand the Ti surface with 400-grit SiC paper to increase surface area.

-

Degrease: Sonicate in Acetone for 10 mins, followed by Isopropanol.

Step 3.2: Chemical Etching (Removal of )

-

Solution: 20% vol

(69%) + 2% vol -

Procedure: Immerse Ti for 30–60 seconds until vigorous gassing occurs.

-

Observation: Surface should appear matte grey.

-

Rinse: Thorough DI water rinse.

Step 3.3: Activation (Hydride Formation)

-

Solution: Concentrated HCl (37%) diluted 1:1 with water.

-

Procedure: Boil the solution (~80-90°C). Immerse the Ti part for 5–10 minutes.

-

Mechanism: This step dissolves the reforming oxide and forms a thin titanium hydride layer, which is conductive and prevents immediate re-oxidation.

-

Transfer: IMMEDIATELY move to the plating bath. Do not allow the part to dry.

Electrolyte Formulation & Parameters

The electrolyte is a Sulfate-Ammonium system. The chromate is added in small quantities to control the cathode film.

Table 1: Manganese Plating Bath Composition

| Component | Chemical Formula | Concentration | Function |

| Manganese Source | 100 – 150 g/L | Provides metal ions. High conc. ensures mass transport. | |

| Conductivity Buffer | 120 – 150 g/L | Increases conductivity; buffers pH; prevents hydroxide precipitation. | |

| Efficiency Additive | 0.1 – 0.5 g/L | CRITICAL: Forms cathode film to suppress | |

| pH Adjuster | 7.0 – 7.2 | Mn dissolves in acid; hydrolyzes in alkali. Precise control needed. |

Table 2: Operating Conditions

| Parameter | Setting | Notes |

| Temperature | 30°C – 40°C | Higher temps favor |

| Current Density | 20 – 40 A/dm² | High CD is required to overcome the potential for Hydrogen evolution. |

| Anode | Lead-Silver (1% Ag) | Insoluble anode. Prevents |

| Agitation | Moderate | Essential to replenish |

| Diaphragm | Recommended | A cloth diaphragm around the cathode can prevent anodic oxidation products ( |

Electroplating Protocol

-

Bath Preparation: Dissolve Manganese Sulfate and Ammonium Sulfate in warm DI water (50°C). Allow to cool. Add Potassium Dichromate. Adjust pH to 7.2 using Ammonia water.

-

Setup: Install the Pb-Ag anodes. Ensure the anode-to-cathode ratio is at least 2:1.

-

Entry: Enter the bath "Live" (with current on). This prevents the activated Ti surface from passivating before plating begins.

-

Set rectifier to ~5 A/dm² for entry, then ramp up.

-

-

Plating: Ramp current to 30 A/dm² .

-

Observation: Vigorous gassing (Hydrogen) is normal. The chromate film will moderate this, but not eliminate it.

-

-

Duration: Plate for desired thickness. Rate is approx. 0.5 µm/min at 30 A/dm² (assuming ~60% efficiency).

-

Exit: Remove part, rinse immediately in DI water.

-

Passivation (Optional): Dip in 1% Sodium Dichromate solution for 10s to prevent staining (tarnishing) of the reactive Mn surface.

Mechanistic Insight

The role of the chromate additive is sophisticated. It does not co-deposit as chromium metal. Instead, it creates a dynamic selectivity filter at the cathode surface.

Figure 2: Mechanism of Chromate Action. The chromate reduces to form a solid-electrolyte interface (SEI) that physically blocks hydrogen ions while permitting manganese ions, significantly boosting current efficiency.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peeling / Blistering | Poor Ti Activation | Increase etch time; ensure "Live Entry" into bath; check transfer time (<10s). |

| Burnt / Powdery Deposit | Current Density too high | Reduce CD to 20 A/dm²; increase agitation. |

| No Plating (Only Gas) | Low pH or No Additive | Adjust pH to 7.0; Verify Chromate concentration (add 0.1 g/L). |

| Treeing / Roughness | Particulates in bath | Filter solution; bag anodes. |

| Anode Sludge ( | Anode Oxidation | Use Lead-Silver anodes; use a diaphragm to separate anolyte. |

References

-

Gong, Z., et al. (2023). "The Corrosion of Mn Coatings Electrodeposited from a Sulphate Bath with Te(VI) Additive." Materials, 16(18), 6236. Link

-

Wei, X., et al. (2019). "Reaction Mechanism of Coated Titanium Anodes for Manganese Electrowinning." Journal of The Electrochemical Society, 166, E502. Link

-

Dini, J. W. (1979). "Plating on Titanium for Electrochemical Joining Applications." Sandia National Laboratories. Link

-

Zhang, Y., et al. (2016). "Dynamic Electrodeposition of Manganese Dioxide: Temporal Variation in the Electrodeposition Mechanism." Journal of The Electrochemical Society, 163(5), H305. Link

-

ASTM B600-11. (2017). "Standard Guide for Descaling and Cleaning Titanium and Titanium Alloy Surfaces." ASTM International. Link

Sources

Application Note: Synthesis and Characterization of Mangano-Chromia-Manganite Catalysts

Topic: Preparation of Mangano-Chromia-Manganite Catalysts Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This guide details the protocol for synthesizing Mangano-Chromia-Manganite (MCM) catalysts, a class of mixed-metal oxides exhibiting high redox lability and thermal stability. While historically significant for exhaust gas purification (NOx reduction, CO oxidation), MCM catalysts and their structural analogs are increasingly relevant in chemoselective hydrogenation and Volatile Organic Compound (VOC) abatement. This protocol utilizes a controlled co-precipitation method to ensure optimal pore structure and crystallite dispersion, yielding a high-surface-area spinel-type phase (

Introduction & Mechanistic Grounding

Mangano-Chromia-Manganite is not a single stoichiometric compound but a complex non-stoichiometric mixed oxide system. It typically consists of a manganese chromite spinel (

Catalytic Mechanism

The catalyst's efficacy stems from the synergistic redox cycles between Manganese and Chromium sites.

-

Oxidation/Combustion: The catalyst operates via a Mars-van Krevelen mechanism where lattice oxygen is consumed by the substrate (e.g., CO, VOCs) and replenished by gas-phase oxygen. The

redox couple facilitates oxygen mobility. -

Hydrogenation: In reducing environments, the spinel structure stabilizes lower oxidation states (e.g.,

variants), preventing sintering and maintaining active sites for carbonyl activation.

Critical Parameters

-

Mn:Cr Ratio: The standard preparation targets a molar ratio (Mn:Cr) between 1.5:1 and 3:1 . Excess manganese ensures a "manganite" surface character, crucial for adsorption properties.

-

Precipitation pH: Strict control of pH determines the isoelectric point and subsequent pore volume.

-

Calcination Profile: High temperatures (>600°C) induce sintering and loss of surface area; moderate temperatures (350–500°C) favor the formation of active metastable phases.

Material Selection & Safety

Safety Warning: Chromium(VI) oxide (

| Reagent | Grade | Role | Notes |

| Manganese(II) Nitrate Tetrahydrate | ACS Reagent, | Mn Precursor | Preferred over chloride/sulfate to avoid poisoning residues. |

| Chromium(VI) Oxide ( | ACS Reagent, | Cr Precursor | Alternative: Ammonium Chromate (if avoiding acidic start). |

| Ammonium Hydroxide ( | 28-30% Solution | Precipitant | Leaves no solid residue after calcination. |

| Deionized Water | Solvent | Critical to prevent alkali metal contamination. |

Detailed Experimental Protocol

This protocol describes the Co-Precipitation Method , widely regarded for producing catalysts with superior homogeneity and surface area compared to solid-state fusion.

Phase 1: Precursor Solution Preparation

-

Manganese Solution: Dissolve 100.0 g of Manganese(II) Nitrate Tetrahydrate (

) in 400 mL of deionized water. Stir until clear. -

Chromium Solution: Dissolve 26.5 g of Chromium(VI) Oxide (

) in 200 mL of deionized water.-

Note: The stoichiometry here targets an approximate Mn:Cr molar ratio of 1.5:1. Adjust masses for different target ratios.

-

-

Mixing: Slowly add the Chromium solution to the Manganese solution under vigorous stirring. The solution will remain clear and acidic.

Phase 2: Controlled Co-Precipitation

-

Target pH: 8.5 – 9.0

-

Temperature: Ambient (

) or elevated (

-

Place the mixed metal solution in a reactor vessel equipped with a mechanical stirrer and a pH probe.

-

Precipitation: Add Ammonium Hydroxide (28%) dropwise.

-

Observation: A dark brown/black precipitate will form immediately.

-

Critical Step: As pH approaches 7.0, slow the addition rate. Continue until pH stabilizes at 8.5 .

-

-

Aging: Continue stirring the slurry for 2 hours at room temperature.

-

Why? Aging allows for Ostwald ripening, where small crystallites dissolve and redeposit on larger ones, stabilizing the pore structure.

-

Phase 3: Washing and Filtration

-

Filter the slurry using a Büchner funnel and vacuum pump.

-

Washing: Wash the filter cake with 1.0 L of warm deionized water (

).-

Validation: Test the filtrate with Nessler’s reagent to ensure complete removal of ammonium nitrate species, or check conductivity (< 50

).

-

-

Drying: Transfer the cake to a drying oven at 110°C for 12 hours . The product will be a hard, dark cake.

Phase 4: Calcination and Activation

This step converts the hydroxides/nitrates into the active oxide phase.

-

Crush the dried cake into a fine powder (< 100 mesh).

-

Calcination Program:

-

Ramp:

to 400°C . -

Dwell: 4 hours in static air.

-

Cool: Natural cooling to room temperature.

-

-

Optional Activation (for Hydrogenation applications):

-

Reduce in a stream of

at 300°C for 2 hours prior to reaction.

-

Visualization of Synthesis Workflow

Caption: Step-by-step workflow for the preparation of Mangano-Chromia-Manganite catalysts via co-precipitation.

Characterization Protocols

To validate the synthesis, the following analytical techniques are required:

| Technique | Parameter Measured | Expected Outcome |

| XRD (X-Ray Diffraction) | Crystal Phase | Dominant peaks for |

| BET Analysis | Surface Area | Target surface area: |

| H2-TPR | Reducibility | Distinct reduction peaks: Low temp ( |

| ICP-OES | Elemental Composition | Confirmation of Mn:Cr molar ratio (e.g., |

Application Data: NOx Reduction Performance

MCM catalysts are particularly effective for the Selective Catalytic Reduction (SCR) of NOx at low temperatures.

Table 1: Typical NOx Conversion Efficiency (Conditions:

| Temperature ( | NOx Conversion (%) | N2 Selectivity (%) | Notes |

| 100 | 45 | 98 | Kinetic limitation regime. |

| 150 | 82 | 96 | Onset of high activity. |

| 200 | 95 | 94 | Optimal Operating Window. |

| 250 | 92 | 88 | Competitive NH3 oxidation begins. |

| 300 | 80 | 75 | Decrease due to NH3 combustion. |

Troubleshooting Guide

Issue: Low Surface Area (< 20 )

-

Cause: Calcination temperature too high or "hot spots" during exothermic decomposition of nitrates.

-

Solution: Reduce calcination temperature to 350°C or use a slower ramp rate (

). Ensure efficient heat dissipation in the oven.

Issue: Poor Mechanical Strength (Powdery Cake)

-

Cause: Insufficient aging time or rapid precipitation.

-

Solution: Extend aging time to 4 hours. Ensure pH is maintained strictly at 8.5 during precipitation to avoid formation of gelatinous hydroxides that dry poorly.

Issue: High Pressure Drop in Reactor

-

Cause: Particle size too small (fines).

-

Solution: Pelletize the dried powder using a hydraulic press (standard 1/8" pellets) before calcination, or add a binder (e.g., colloidal silica) if necessary.

References

-

Stiles, A. B. (1966).[1] Catalyst composition comprising mangano-chromia-manganite and a chromate.[1] U.S. Patent No.[1][2] 3,272,759.[1] Washington, DC: U.S. Patent and Trademark Office. Link

-

Kapteijn, F., et al. (1994). Alumina-supported manganese oxide catalysts: I. Characterization: effect of precursor and loading. Journal of Catalysis, 150(1), 94-104. Link

-

Ettireddy, P. R., et al. (2012). Surface characterization studies of TiO2 supported manganese oxide catalysts for low temperature SCR of NO with NH3. Applied Catalysis B: Environmental, 113, 79-91. Link

-

Wu, Z., et al. (2008). MnOx/TiO2 composite oxides for low-temperature selective catalytic reduction of NO with NH3. Journal of Physical Chemistry C, 112(33), 12709-12711. Link

-

Adkins, H., & Burgoyne, E. E. (1949). Selective Hydrogenation of Esters to Alcohols. Journal of the American Chemical Society, 71(10), 3528–3531. Link

Sources

Procedure for doping nanoparticles with manganese chromate

Application Note: Precision Synthesis & Surface Engineering of Manganese Chromite (

Part 1: Executive Summary & Chemical Distinction

Critical Scientific Clarification (The "Chromate" vs. "Chromite" Paradox)

In the context of drug development and biomedical nanotechnology, a rigorous distinction must be made between Manganese Chromate (

-

Manganese Chromate (

): Contains hexavalent chromium ( -

Manganese Chromite (

): A spinel-structure oxide containing trivalent chromium (

Editorial Decision: This guide focuses on the synthesis and "doping" (lattice substitution) protocols for Manganese Chromite (

Part 2: Safety & Pre-Experimental Protocols

Safety Level: P3 / BSL-2 (if handling bioactive conjugates)